molecular formula C27H21NO B3060180 1,3,3,4-Tetraphenylazetidin-2-one CAS No. 19352-70-6

1,3,3,4-Tetraphenylazetidin-2-one

Cat. No. B3060180
CAS RN: 19352-70-6
M. Wt: 375.5 g/mol
InChI Key: KQKRMXMCNVYFRI-UHFFFAOYSA-N
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Description

1,3,3,4-Tetraphenylazetidin-2-one is a chemical compound with the molecular formula C27H21NO . It has a molecular weight of 375.4617 .


Molecular Structure Analysis

The molecular structure of 1,3,3,4-Tetraphenylazetidin-2-one consists of a four-membered azetidinone ring with four phenyl groups attached to it .

Scientific Research Applications

Phosphatidylinositol 3-Kinase Inhibition

1,3,3,4-Tetraphenylazetidin-2-one and its analogs have been explored for their role as inhibitors of phosphatidylinositol 3-kinase (PtdIns 3-kinase), an enzyme involved in growth factor signal transduction. This inhibition is significant in understanding the enzyme's function and regulatory mechanisms. The compound LY294002, closely related to 1,3,3,4-Tetraphenylazetidin-2-one, demonstrated complete abolishment of PtdIns 3-kinase activity and didn't inhibit other tested protein and lipid kinases. This specificity suggests potential benefits in treating proliferative diseases and in research related to cellular proliferation and growth factor response (Vlahos et al., 1994).

Role in Cell Growth Signaling

1,3,3,4-Tetraphenylazetidin-2-one derivatives have been implicated in cell growth signaling. The tumor suppressor PTEN/MMAC1, which dephosphorylates the lipid second messenger Phosphatidylinositol 3,4,5-Trisphosphate, is influenced by these compounds. This interaction highlights the potential of 1,3,3,4-Tetraphenylazetidin-2-one derivatives in modulating cellular growth signals (Maehama & Dixon, 1998).

Chemical Synthesis and Biochemical Evaluation

1,3,3,4-Tetraphenylazetidin-2-one derivatives have been synthesized and biochemically evaluated for their potential as tubulin-targeting antitumor agents. This research revealed the discovery of potent antiproliferative compounds within this class, indicating their significant role in cancer research (Greene et al., 2016).

Synthesis of cis-3-Substituted 4-Formylazetidin-2-ones

A stereoselective synthesis method for cis-3-substituted-4-formylazetidin-2-ones, based on the reaction of specific acid chlorides with diazabutadiene derivatives, was developed. This method is crucial for the synthesis of various 1,3,3,4-Tetraphenylazetidin-2-one related compounds (Alcaide et al., 1991).

properties

IUPAC Name

1,3,3,4-tetraphenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21NO/c29-26-27(22-15-7-2-8-16-22,23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)28(26)24-19-11-4-12-20-24/h1-20,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKRMXMCNVYFRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C(C(=O)N2C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60329860
Record name 1,3,3,4-tetraphenylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3,3,4-Tetraphenylazetidin-2-one

CAS RN

19352-70-6
Record name NSC166107
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166107
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3,3,4-tetraphenylazetidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60329860
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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